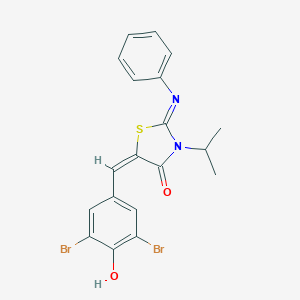
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one (DBHPT) is a thiazolidinone derivative that has gained attention in the scientific community due to its potential applications in the field of drug discovery. DBHPT is a yellow powder that has been synthesized using various methods, including the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with isopropylamine and phenylhydrazine in the presence of thiosemicarbazide.
作用機序
The mechanism of action of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in various biological processes, including DNA synthesis and cell division. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant properties by scavenging free radicals.
実験室実験の利点と制限
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown promising results in various biological assays. However, this compound also has some limitations. It is relatively unstable and can degrade over time, which can affect its biological activity. This compound also has limited solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for the study of 5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one. One potential direction is to study its potential applications in the field of drug discovery. This compound has shown promising results in various biological assays, and further studies could lead to the development of new drugs for the treatment of bacterial infections, cancer, and inflammation. Another potential direction is to study the mechanism of action of this compound in more detail. Understanding the mechanism of action could lead to the development of more effective drugs with fewer side effects. Finally, future studies could focus on improving the stability and solubility of this compound, which could make it more useful in various biological assays.
合成法
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one can be synthesized using various methods, including the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with isopropylamine and phenylhydrazine in the presence of thiosemicarbazide. The reaction is carried out in ethanol at room temperature, and the resulting product is purified using recrystallization.
科学的研究の応用
5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isopropyl-2-(phenylimino)-1,3-thiazolidin-4-one has been studied for its potential applications in the field of drug discovery. It has been shown to have antimicrobial, antitumor, and anti-inflammatory activities. This compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and has shown promising results. It has also been tested against various cancer cell lines, including breast cancer and lung cancer, and has shown cytotoxic effects. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
分子式 |
C19H16Br2N2O2S |
|---|---|
分子量 |
496.2 g/mol |
IUPAC名 |
(5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16Br2N2O2S/c1-11(2)23-18(25)16(10-12-8-14(20)17(24)15(21)9-12)26-19(23)22-13-6-4-3-5-7-13/h3-11,24H,1-2H3/b16-10+,22-19? |
InChIキー |
GTDQASNLWZTGIS-BTWTVLLVSA-N |
異性体SMILES |
CC(C)N1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/SC1=NC3=CC=CC=C3 |
SMILES |
CC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)SC1=NC3=CC=CC=C3 |
正規SMILES |
CC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)SC1=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2E,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298508.png)
![Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B298509.png)
![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298510.png)
![5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298511.png)
![(2E,5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298512.png)
![5-(5-Bromo-2,4-dimethoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298513.png)
![3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298514.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298515.png)
![2-[(4-methoxyphenyl)imino]-3-propyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298516.png)
![5-(5-Bromo-2-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298517.png)
![[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B298519.png)